molecular formula C21H21B3O6 B3043098 2,4,6-Tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane CAS No. 7294-51-1

2,4,6-Tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane

Cat. No. B3043098
CAS RN: 7294-51-1
M. Wt: 401.8 g/mol
InChI Key: SQKUBUQVFDXGDI-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is a compound that can be used to catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This method can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .


Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .


Chemical Reactions Analysis

This compound can be used to catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . It can also catalyze photoinduced electron transfer (PET) to initiate radical-cation Diels-Alder reactions .

Scientific Research Applications

Polymer Synthesis

2,4,6-Tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane is utilized in the synthesis of polymers. For example, Poly(2-oxy-6-naphthoyl) (PON) can be obtained by direct polymerization of 2-hydroxy-6-naphthoic acid in the presence of boronic anhydrides like 2,4,6-tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane and its derivatives. This process influences the morphology and molecular weight of the PON precipitates, which are significant for various applications in material science (Kihara, Yamazaki, & Kimura, 2011).

Synthesis and Structural Studies

The compound and its derivatives are used in synthesizing and studying the structure of various organic compounds. For instance, the synthesis of Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine explores the effect of methoxy groups on the properties of crowded triarylphosphines, which is valuable in understanding molecular behavior and interactions (Sasaki, Sasaki, & Yoshifuji, 2008).

Stability and Reaction Studies

Research on compounds like tris(6-methoxy-1-azulenyl)methyl cation and its analogs, which involve methoxyphenyl groups, helps in understanding the stability and reactivity of certain carbocations. These studies are critical in organic chemistry for designing stable molecules for various applications (Ito, Kikuchi, Morita, & Asao, 1999).

Organic Reaction Mechanisms

In organic chemistry, understanding the mechanisms of reactions involving this compound is vital. For instance, studying the reaction of tris(4-methoxyphenyl)methyl chloride with sodium methoxide provides insights into the mechanisms of substitution reactions and the behavior of electron transfer pathways (Huszthy, Lempert, Simig, & Vékey, 1982).

Mechanism of Action

Target of Action

It’s known to be used as a catalyst in photo-induced electron transfer reactions .

Mode of Action

The compound acts as a photoredox catalyst, facilitating photo-induced electron transfer reactions . It’s involved in the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers . The compound absorbs light and gets excited to a higher energy state. It then transfers an electron to the substrate, initiating a cascade of reactions .

Biochemical Pathways

The compound is involved in the photo-induced electron transfer (PET) pathway . This pathway is crucial for initiating radical-cation Diels-Alder reactions . The downstream effects include the formation of C2-symmetric cyclobutane alkene dimers .

Pharmacokinetics

It’s known that the compound has low gi absorption and is a p-gp substrate . It’s also an inhibitor of several cytochrome P450 enzymes, including CYP2C19, CYP2D6, and CYP3A4 . These properties could impact the compound’s bioavailability.

Result of Action

The action of 2,4,6-Tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane results in the formation of C2-symmetric cyclobutane alkene dimers . These dimers can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .

Action Environment

The efficacy and stability of 2,4,6-Tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane can be influenced by environmental factors such as light and temperature, given its role as a photoredox catalyst . The compound’s action requires light, and its efficiency might be affected by the intensity and wavelength of the light source .

properties

IUPAC Name

2,4,6-tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21B3O6/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKUBUQVFDXGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21B3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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